molecular formula C21H19N5OS B2549135 1-benzyl-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1798485-07-0

1-benzyl-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2549135
CAS No.: 1798485-07-0
M. Wt: 389.48
InChI Key: LEGXYFXPLOIZRL-UHFFFAOYSA-N
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Description

1-benzyl-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H19N5OS and its molecular weight is 389.48. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Heterocyclic Compound Design

One area of focus has been the development of synthetic routes to create novel heterocyclic compounds, leveraging the structural motifs present in "1-benzyl-5-pyridin-4-yl-N-[2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide". For instance, the synthesis of ethyl 4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates demonstrates an innovative approach to crafting molecules with potential GyrB inhibitory activity against Mycobacterium tuberculosis, a crucial target for antituberculosis agents (Jeankumar et al., 2013). Similarly, the development of benzamide-based 5-aminopyrazoles and their fused heterocycles, through a novel synthetic route, yielded compounds with remarkable antiavian influenza virus activity, showcasing the potential of such structural frameworks in antiviral research (Hebishy et al., 2020).

Biological Evaluation and Mechanistic Insights

The biological evaluation of synthesized compounds provides critical insights into their potential therapeutic applications. For example, the study of novel benzothiazole containing 4H-pyrimido[2,1-b]benzothiazoles derivatives highlighted their antibacterial and antioxidant activities, as well as their antitubercular activity against Mycobacterium tuberculosis H37RV (Bhoi et al., 2016). Furthermore, novel 4-(3-phenylpropionamido), 4-(2-phenoxyacetamido), and 4-(cinnamamido) substituted benzamides bearing the pyrazole or indazole nucleus were synthesized and evaluated for their antiproliferative activity, uncovering mechanisms of action that involve the activation of intrinsic apoptotic pathways (Raffa et al., 2019).

Antimicrobial and Antitumor Potential

The antimicrobial and antitumor potential of synthesized derivatives also represents a significant area of interest. For instance, the creation of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives demonstrated potent antitumor and antibacterial properties, offering new avenues for the development of cancer and bacterial infection treatments (Hafez et al., 2017).

Future Directions

The future directions for this compound could involve further studies on its synthesis, structure, reactivity, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be explored .

Properties

IUPAC Name

1-benzyl-5-pyridin-4-yl-N-(2-thiophen-2-ylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5OS/c27-21(23-13-10-18-7-4-14-28-18)19-20(17-8-11-22-12-9-17)26(25-24-19)15-16-5-2-1-3-6-16/h1-9,11-12,14H,10,13,15H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGXYFXPLOIZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NCCC3=CC=CS3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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